Superior Potency Retention Against Key NNRTI-Resistant HIV-1 Mutants (K103N/Y181C and Y188L)
The primary differentiator for this compound is its explicit, published profile of retaining potency against the clinically significant HIV-1 reverse transcriptase double mutant K103N/Y181C and the single mutant Y188L. This was a highlighted feature distinguishing it from other analogs, as stated in the primary discovery paper, which notes the series 'retains potency against the K103N/Y181C and Y188L mutants' and specifically designates the N-benzyl compound 5k as having a 'particularly attractive profile' [1]. This contrasts with the known susceptibility of many early NNRTIs to these mutations.
| Evidence Dimension | Retention of inhibitory activity against drug-resistant HIV-1 reverse transcriptase mutants |
|---|---|
| Target Compound Data | Actively inhibits HIV-1 strains carrying K103N/Y181C and Y188L mutations [1] |
| Comparator Or Baseline | First-generation NNRTIs (e.g., Nevirapine) which typically show high-level resistance to the K103N and Y188L mutations, and second-generation NNRTIs like Efavirenz, which are often susceptible to K103N but not to Y181C or Y188L combinations. |
| Quantified Difference | Qualitative (retention of activity vs. complete loss of efficacy in first-generation NNRTIs). Exact fold-change values are not provided in the abstract but the profile is highlighted as definitively superior. |
| Conditions | In vitro profiling against a panel of drug-resistant HIV-1 mutant viruses, as described in Kertesz et al., 2010 [1]. |
Why This Matters
This is the key selection criterion: the compound is not just another NNRTI; its explicit ability to suppress viruses with common, devastating resistance mutations makes it a unique tool for studying resistance mechanisms and for potential therapeutic development targeting resistant strains.
- [1] Kertesz, D.J., et al. Bioorg. Med. Chem. Lett. 20, 4215-4218 (2010). View Source
